molecular formula C6H5F5O3 B019118 Methyl pentafluoropropionylacetate CAS No. 104857-88-7

Methyl pentafluoropropionylacetate

Cat. No.: B019118
CAS No.: 104857-88-7
M. Wt: 220.09 g/mol
InChI Key: FGGMNRZYEBHEIR-UHFFFAOYSA-N
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Description

Methyl pentafluoropropionylacetate is an organic compound with the molecular formula C6H5F5O3 and a molecular weight of 220.09 g/mol . It is known for its unique chemical structure, which includes five fluorine atoms, making it highly fluorinated. This compound is used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

Methyl pentafluoropropionylacetate is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pentafluoropropionylacetate can be synthesized through the esterification of pentafluoropropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, followed by distillation to separate the desired product from by-products and unreacted starting materials .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl pentafluoropropionylacetate involves its interaction with various molecular targets. The highly electronegative fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. These interactions can modulate enzyme activity, alter protein structures, and influence cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl trifluoroacetate: Another fluorinated ester with three fluorine atoms.

    Methyl hexafluorobutyrate: Contains six fluorine atoms and is used in similar applications.

Uniqueness: Methyl pentafluoropropionylacetate is unique due to its five fluorine atoms, which provide a balance between reactivity and stability. This makes it particularly useful in applications requiring high fluorine content without compromising the compound’s integrity .

Properties

IUPAC Name

methyl 4,4,5,5,5-pentafluoro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5O3/c1-14-4(13)2-3(12)5(7,8)6(9,10)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMNRZYEBHEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146788
Record name Methyl pentafluoropropionylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104857-88-7
Record name Methyl pentafluoropropionylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104857887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl pentafluoropropionylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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